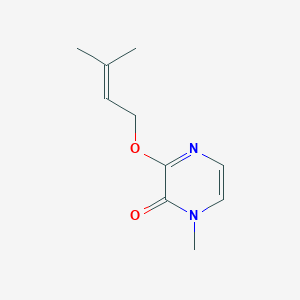
4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is a novel compound that has gained attention in various fields of research. It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide”, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular formula of “4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is C20H22N4O, and its molecular weight is 334.423.Chemical Reactions Analysis
The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition–ring expansion with rearrangement .Wissenschaftliche Forschungsanwendungen
Biological Activities
1,8-Naphthyridines, the class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities . They have been used in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Anticancer Properties
1,6-Naphthyridines, a related class of compounds, have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines, and their structure-activity relationship (SAR) has been explored through molecular modeling studies .
Anti-Human Immunodeficiency Virus (HIV) Properties
1,6-Naphthyridines have also been found to have anti-HIV properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.
Anti-Microbial Properties
1,6-Naphthyridines have been found to have antimicrobial properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.
Anti-Inflammatory Properties
1,6-Naphthyridines have been found to have anti-inflammatory properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.
Anti-Oxidant Properties
1,6-Naphthyridines have been found to have antioxidant properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.
Use as Ligands
1,8-Naphthyridines have been used as ligands . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar uses.
Eigenschaften
IUPAC Name |
4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-24(5-2)20(25)17-13-21-19-16(12-11-14(3)22-19)18(17)23-15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNCIFVGQRZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2582280.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide](/img/structure/B2582282.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2582284.png)



![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2582289.png)
![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)


